molecular formula C48H82O19 B591361 Gypenoside XLVI

Gypenoside XLVI

货号: B591361
分子量: 963.2 g/mol
InChI 键: VENRSYBHHVDBDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 绞股蓝皂苷 XLVI 的制备涉及从绞股蓝中提取。利用 UPLC-MS/MS 开发了一种快速、精确、灵敏的定量和药代动力学研究大鼠绞股蓝皂苷 XLVI 的方法。提取血样时,使用甲醇沉淀蛋白质。采用内标 (IS),即甲苯磺丁脲。 色谱分离采用 C18 柱 (Waters Acquity),流动相为 0.1% 甲酸和乙腈 .

工业生产方法: 绞股蓝皂苷 XLVI 的工业生产可以通过相关绞股蓝皂苷的酶促转化来实现。 例如,表现出 β-葡萄糖苷酶活性的重组酶可用于通过高度选择性和高效地水解连接到人参皂苷 Rb1 C-3 位的外部葡萄糖部分来生产绞股蓝皂苷 XVII .

化学反应分析

反应类型: 绞股蓝皂苷 XLVI 经历各种化学反应,包括水解、氧化和还原。

常用试剂和条件:

主要形成的产物: 这些反应形成的主要产物包括具有不同药理活性的各种绞股蓝皂苷。 例如,绞股蓝皂苷 XVII 是通过酶促水解从人参皂苷 Rb1 生成的 .

科学研究应用

绞股蓝皂苷 XLVI 具有广泛的科学研究应用范围:

    化学: 用于研究三萜皂苷及其化学性质。

    生物学: 研究其对细胞过程的影响,包括凋亡和细胞增殖。

    医学: 探究其在治疗肝病、癌症和神经系统疾病方面的潜力。 .

    工业: 在制药行业开发新型治疗剂的潜在应用。

生物活性

Gypenoside XLVI, a saponin derived from Gynostemma pentaphyllum, has garnered attention for its diverse biological activities, particularly in the realm of hepatoprotection and anticancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Hepatoprotective Effects

Recent studies have demonstrated that this compound exhibits significant hepatoprotective properties. In both cellular and animal models, it has been shown to alleviate liver injuries and mitigate the progression of liver fibrosis. The mechanisms underlying these effects include:

  • Inhibition of Hepatic Stellate Cell Activation : this compound inhibits the activation of hepatic stellate cells (HSCs), which are crucial in the development of liver fibrosis. This inhibition is mediated through the PP2Cα/p65/TGF-β signaling pathway, leading to reduced extracellular matrix (ECM) deposition .
  • Reduction of Pro-fibrogenic Cytokines : The treatment with this compound significantly decreased the expression of pro-inflammatory cytokines such as IL-1β, which are known to promote HSC activation and ECM production .

Anticancer Activity

This compound also exhibits promising anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7). Key findings include:

  • Cell Viability Reduction : At a concentration of 800 μg/mL, this compound demonstrated an inhibition rate of 59.47% against MCF-7 cells, showcasing a dose-dependent effect comparable to standard chemotherapeutic agents like 5-fluorouracil .
  • Mechanisms of Action : The cytotoxic effects are attributed to alterations in cell morphology, decreased cell surface refractive index, and increased cell rounding. Structure-activity relationship studies indicate that the glycosylation pattern of this compound contributes significantly to its cytotoxic activity .

Table 1: Summary of Biological Activities

Activity TypeModel TypeKey Findings
HepatoprotectionCellular/AnimalAmeliorated liver injury; inhibited HSC activation via PP2Cα pathway
AnticancerMCF-7 Cell LineInhibition rate: 59.47% at 800 μg/mL; dose-dependent cytotoxicity

Case Study: Liver Fibrosis Model

In a study involving carbon tetrachloride (CCl4)-induced liver fibrosis in mice, this compound was administered orally. Results indicated a marked reduction in fibrogenesis and ECM deposition compared to control groups. The study highlighted that this compound not only protects liver cells but also actively participates in reversing fibrotic changes by modulating key signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in rat plasma, revealing insights into its absorption, distribution, metabolism, and excretion. These studies are crucial for understanding its bioavailability and optimizing dosage regimens for therapeutic use .

常见问题

Basic Research Questions

Q. What is the molecular structure of Gypenoside XLVI, and how does it influence its biosynthesis in Gynostemma pentaphyllum?

  • Methodological Answer : this compound is a triterpenoid saponin with a dammarane-type skeleton. Its biosynthesis involves key enzymes such as farnesyl pyrophosphate synthase (FPS) , squalene synthase (SS) , and squalene epoxidase (SE) in the early steps, followed by oxidosqualene cyclase (OSC), cytochrome P450s (CYP450s), and UDP-glycosyltransferases (UGTs) for cyclization, oxidation, and glycosylation, respectively. Comparative transcriptome analysis across seven tissues (root, stem, leaf, etc.) identified tissue-specific UGT85 subfamily enzymes critical for glycosylation . Researchers should prioritize genome-guided pathway reconstruction and heterologous expression in model organisms (e.g., yeast) to validate enzymatic roles.

Q. What pharmacological mechanisms underlie this compound's antitumor effects?

  • Methodological Answer : this compound inhibits the PI3K/AKT/mTOR pathway , inducing apoptosis in gastric cancer cells (HGC-27 and SGC-7901). Key experiments include:

  • Western blotting to assess phosphorylation levels of STAT3 (Tyr705) and PD-L1 expression .
  • Immunofluorescence to track PD-L1 subcellular redistribution (membrane vs. cytoplasm) under varying concentrations .
    Researchers should combine in vitro assays (e.g., flow cytometry for apoptosis markers) with in vivo xenograft models to confirm dose-dependent effects.

Advanced Research Questions

Q. How can conflicting data on this compound’s modulation of STAT3 signaling be resolved?

  • Methodological Answer : Discrepancies in STAT3 activation (e.g., unchanged p-STAT3 levels in Western blot vs. predicted binding affinity in molecular docking) may arise from:

  • Concentration-dependent effects : Low doses may not inhibit STAT3 phosphorylation sufficiently.
  • Cell-line specificity : Use isogenic cell lines with varying STAT3 expression to isolate signaling dependencies.
  • Orthogonal assays : Validate findings with surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) to confirm direct STAT3 interactions .

Q. What experimental designs are optimal for studying this compound’s role in enhancing T-cell antitumor immunity?

  • Methodological Answer : To evaluate PD-L1 modulation:

  • Co-culture systems : Combine cancer cells (treated with this compound) and primary T-cells to measure cytokine release (e.g., IFN-γ via ELISA).
  • Single-cell RNA sequencing : Profile immune cell populations in tumor microenvironments post-treatment.
  • In vivo validation : Use syngeneic mouse models with PD-1/PD-L1 blockade to assess synergistic effects .

Q. How can researchers address gaps in understanding this compound’s tissue-specific biosynthesis?

  • Methodological Answer :

  • Spatial transcriptomics : Map gene expression (e.g., UGT85 cluster) across leaf veins, epidermis, and trichomes.
  • CRISPR-Cas9 knockout : Target candidate UGTs in G. pentaphyllum to disrupt glycosylation and quantify gypenoside profiles via LC-MS/MS .

Q. Methodological Guidance

Q. What are best practices for isolating and characterizing this compound from plant extracts?

  • Answer :

  • Chromatography : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile) for purification.
  • Structural validation : Employ NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) .
  • Purity thresholds : Ensure ≥95% purity via diode-array detection (DAD) at 203 nm .

Q. How should researchers design dose-response studies for this compound?

  • Answer :

  • Range-finding assays : Use logarithmic concentrations (e.g., 1–100 μM) in in vitro cytotoxicity assays (MTT or CCK-8).
  • Pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models using radiolabeled compounds or LC-MS/MS .

Q. Data Contradiction Analysis

Q. Why do transcriptomic and metabolomic datasets sometimes fail to correlate in gypenoside studies?

  • Answer :

  • Temporal lag : Transcript abundance may not reflect immediate metabolite levels. Use time-course sampling to align RNA-seq with metabolomics.
  • Post-translational regulation : Enzymatic activity (e.g., UGTs) may be modulated independently of transcription. Apply proteomics (e.g., SILAC) to quantify enzyme levels .

属性

IUPAC Name

2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-14-47(7)30(22)23(52)16-29-45(5)17-24(53)40(44(3,4)28(45)12-15-46(29,47)6)66-43-39(36(59)33(56)27(20-51)64-43)65-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENRSYBHHVDBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。